molecular formula C11H16OSe2 B14453803 1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene CAS No. 75155-23-6

1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene

Cat. No.: B14453803
CAS No.: 75155-23-6
M. Wt: 322.2 g/mol
InChI Key: KYTMHLOXKNTQSS-UHFFFAOYSA-N
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Description

1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a 1,1-bis(methylselanyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with 1,1-bis(methylselanyl)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to remove the selenium atoms or to convert them into different oxidation states.

    Substitution: The methoxy group and the 1,1-bis(methylselanyl)ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Compounds with reduced selenium atoms or without selenium.

    Substitution: Compounds with different functional groups replacing the methoxy or 1,1-bis(methylselanyl)ethyl groups.

Scientific Research Applications

1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

    Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

Mechanism of Action

The mechanism of action of 1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The selenium atoms in the compound can participate in redox reactions, influencing cellular processes and pathways. The methoxy group can also modulate the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(methylselanyl)ethane: Similar structure but lacks the methoxy group.

    4-Methoxybenzyl chloride: Contains the methoxy group but lacks the selenium-containing group.

    1,1-Bis(methylselanyl)ethylbenzene: Similar structure but without the methoxy group.

Uniqueness

1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene is unique due to the presence of both the methoxy group and the 1,1-bis(methylselanyl)ethyl group

Properties

CAS No.

75155-23-6

Molecular Formula

C11H16OSe2

Molecular Weight

322.2 g/mol

IUPAC Name

1-[1,1-bis(methylselanyl)ethyl]-4-methoxybenzene

InChI

InChI=1S/C11H16OSe2/c1-11(13-3,14-4)9-5-7-10(12-2)8-6-9/h5-8H,1-4H3

InChI Key

KYTMHLOXKNTQSS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)([Se]C)[Se]C

Origin of Product

United States

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